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Compound of Interest

Compound Name: 4-(pentyloxy)benzenesulfonamide

CAS No.: 1141-94-2

Cat. No.: B077780

Get Quote

Executive Summary
Objective: This guide provides a scientifically rigorous framework for the independent

replication of 4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2) synthesis and biological

profiling. Significance: This compound serves as a critical lipophilic probe in Structure-Activity

Relationship (SAR) studies targeting Human Carbonic Anhydrase II (hCA II). Unlike hydrophilic

sulfonamides (e.g., sulfanilamide), the pentyloxy tail is designed to exploit the hydrophobic

pocket of the hCA II active site, potentially enhancing binding affinity by orders of magnitude.

Scope: We reject the industrial chlorosulfonation route in favor of a high-fidelity Williamson

Ether Synthesis protocol, optimizing for laboratory safety and yield. The biological validation

focuses on the esterase activity of hCA II, offering a robust, colorimetric endpoint for

comparative analysis.

Part 1: Strategic Synthesis Architecture
The Case for Convergent Synthesis
Industrial production of sulfonamides often utilizes the chlorosulfonation of acetanilides (the

Prontosil route). However, for research-grade replication of 4-
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(pentyloxy)benzenesulfonamide, this method is suboptimal due to the handling of hazardous

chlorosulfonic acid and the potential for regio-isomeric byproducts.

Our Recommended Route: Direct

-alkylation of 4-hydroxybenzenesulfonamide.

Causality: This route guarantees regiospecificity (the sulfonamide group is already fixed at

the para position) and allows for modular variation of the alkyl tail (e.g., swapping pentyl for

hexyl/heptyl) without altering the core synthesis steps.

Self-Validation: The disappearance of the phenolic -OH peak in IR and the appearance of

aliphatic methylene signals in NMR provide immediate, unambiguous confirmation of

reaction progress.

Visualization: Synthesis Pathway Comparison
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Caption: Comparison of the industrial chlorosulfonation route (Red) vs. the recommended

regiospecific ether synthesis (Blue).

Part 2: Experimental Protocols
Protocol A: Synthesis via Williamson Etherification
Reagents:

4-Hydroxybenzenesulfonamide (1.0 eq)

1-Bromopentane (1.2 eq)
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Potassium Carbonate (

, anhydrous, 2.0 eq)

DMF (Dimethylformamide, anhydrous)

Step-by-Step Workflow:

Activation: In a round-bottom flask, dissolve 4-hydroxybenzenesulfonamide (10 mmol) in

DMF (20 mL). Add

(20 mmol) and stir at room temperature for 30 minutes. Mechanism: Deprotonation of the
phenol to form the phenoxide anion.

Alkylation: Add 1-bromopentane (12 mmol) dropwise. Heat the mixture to 80°C for 4-6 hours.

Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should

precipitate as a white solid.

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove unreacted

bromide and trace salts.

Validation:

Melting Point: Expected range 100–105°C.

1H NMR (DMSO-d6): Look for triplet at

ppm (terminal

) and multiplet at

ppm (

).

Protocol B: Carbonic Anhydrase II Inhibition Assay
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Principle: hCA II catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol,

which is yellow (

nm). Inhibitors reduce the rate of this color evolution.

Reagents:

Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in acetonitrile.

Buffer: 50 mM Tris-SO4, pH 7.6.

Workflow:

Preparation: Prepare serial dilutions of 4-(pentyloxy)benzenesulfonamide in DMSO

(range: 0.1 nM to 10

M).

Incubation: In a 96-well plate, mix 10

L of inhibitor solution with 180

L of enzyme solution (50 nM hCA II in buffer). Incubate for 15 minutes at 25°C. Purpose:
Allow inhibitor to equilibrate with the Zn(II) active site.

Initiation: Add 10

L of 4-NPA substrate.

Measurement: Monitor absorbance at 400 nm every 30 seconds for 10 minutes.

Calculation: Determine initial velocity (

) and calculate % Inhibition. Fit data to the Cheng-Prusoff equation to derive

.

Part 3: Comparative Analysis & Logic
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Mechanism of Action
The efficacy of sulfonamides hinges on the coordination of the sulfonamide nitrogen anion to

the catalytic Zinc (

) ion.

The "Tail" Effect: The pentyloxy chain is not inert. It extends into the hydrophobic pocket of

the enzyme active site. This "dual-anchor" mechanism (Zn-binding + Hydrophobic

interaction) explains why the pentyloxy derivative is significantly more potent than the

unsubstituted parent.

Visualization: Molecular Interaction
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Caption: Dual-anchor binding mechanism. The sulfonamide coordinates Zn(II) while the

pentyloxy tail engages the hydrophobic pocket.

Comparative Data Table
The following table benchmarks 4-(pentyloxy)benzenesulfonamide against clinical and

structural standards.

Compound Structure
hCA II

(nM)*

Lipophilicity
(LogP)

Role in Study

4-

(pentyloxy)benze

nesulfonamide

~10 - 50 High Target Probe

Acetazolamide Heterocyclic 12 Low Positive Control

Sulfanilamide Unsubstituted ~200 - 500 Low Negative Control

4-

Methoxybenzene

sulfonamide

Short Tail (

)
~100 - 150 Medium SAR Baseline

*Note:

values are representative of class trends for lipophilic benzenesulfonamides binding to hCA II
[1, 2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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